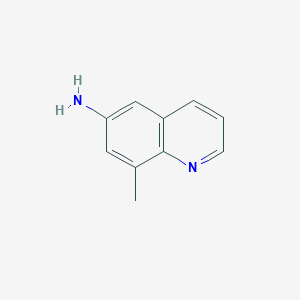

8-Methylquinolin-6-amine

Übersicht

Beschreibung

8-Methylquinolin-6-amine is a nitrogen-containing heterocyclic compound . It is a valuable scaffold in organic synthesis .

Synthesis Analysis

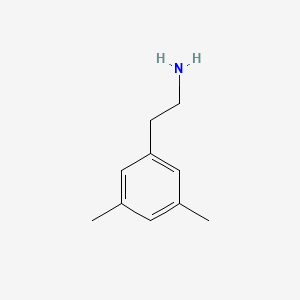

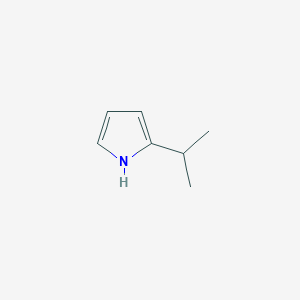

The synthesis of quinolin-8-amines, which are isomerically related to 8-Methylquinolin-6-amine, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The Combes/Conrad–Limpach reaction is another method for the synthesis of quinoline, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde .Molecular Structure Analysis

The InChI code for 8-Methylquinolin-6-amine is1S/C10H10N2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,11H2,1H3 . Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to 8-Methylquinolin-6-amine, are valuable scaffolds in organic synthesis. They are used in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Physical And Chemical Properties Analysis

8-Methylquinolin-6-amine is an oil at room temperature . Its molecular weight is 158.2 .Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibition Methylquinolines, including derivatives like 8-Methylquinolin-6-amine, have been found to significantly inhibit type A monoamine oxidase (MAO) in human brain synaptosomal mitochondria. Notably, some methylquinolines inhibit MAO-A competitively while others do so noncompetitively. The inhibition of MAO-A has been studied in various contexts, including human liver mitochondria, placental mitochondria, and certain cell lines, demonstrating the relevance of methylquinolines in neurological and biochemical research (Naoi & Nagatsu, 1988).

Antidyslipidemic and Antioxidative Activities Derivatives of 8-Hydroxyquinoline, closely related to 8-Methylquinolin-6-amine, have been investigated for their antidyslipidemic and antioxidative properties. These novel derivatives display significant in vitro antioxidant activity and in vivo antidyslipidemic effects, suggesting potential applications in the treatment of lipid disorders and oxidative stress-related conditions (Sashidhara et al., 2009).

Synthesis and Chemical Studies Studies on the preparation and transformation of various methylquinoline derivatives, including those related to 8-Methylquinolin-6-amine, have been conducted to understand their chemical behavior and potential applications in synthesis and drug development. These studies provide insight into the efficient synthetic routes and mechanisms of nucleophilic amination, which are crucial for the development of new compounds in pharmaceutical research (Choi & Chi, 2004).

Cytotoxic Evaluation for Cancer Research Research on 8-Methylquinolin-6-amine derivatives has also included the evaluation of their cytotoxicity against various cancer cell lines. These studies are pivotal for understanding the potential of these compounds in cancer therapy, particularly in the development of novel chemotherapeutic agents (Jeong et al., 2017).

Antidepressant and Antifungal Activities Novel derivatives of 8-Methylquinolin-6-amine have been synthesized and evaluated for their antidepressant and antifungal properties. This research contributes to the exploration of new therapeutic agents for mental health disorders and fungal infections, expanding the potential clinical applications of methylquinoline compounds (Kumar et al., 2011).

Antibacterial Properties Studies on 8-Methylquinolin-6-amine and its derivatives have shown significant antibacterial activities, suggesting their potential use in developing new antibacterial agents. These compounds have been tested against various bacterial strains, indicating their efficacy in combating bacterial infections (Al-Hiari et al., 2007).

Safety and Hazards

8-Methylquinolin-6-amine may be harmful if swallowed or in contact with skin. It can cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

8-Aminoquinoline, a compound related to 8-Methylquinolin-6-amine, has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests potential future directions for the use of 8-Methylquinolin-6-amine in similar applications.

Eigenschaften

IUPAC Name |

8-methylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMMLOSZXSALCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylquinolin-6-amine | |

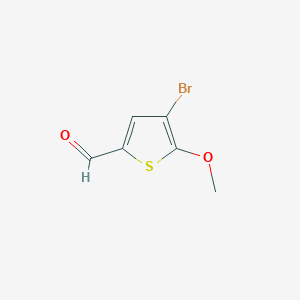

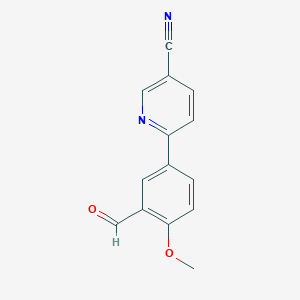

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B3283610.png)